(1-Methyl-3-phenylpropyl)hydrazine oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Methyl-3-phenylpropyl)hydrazine oxalate is a chemical compound with the molecular formula C10H16N2.C2H2O4 and a molecular weight of 254.32 g/mol . It is a hydrazine derivative and is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-3-phenylpropyl)hydrazine oxalate typically involves the reaction of (1-Methyl-3-phenylpropyl)hydrazine with oxalic acid. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(1-Methyl-3-phenylpropyl)hydrazine oxalate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one of the hydrogen atoms is replaced by another functional group
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines .
Scientific Research Applications
(1-Methyl-3-phenylpropyl)hydrazine oxalate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of (1-Methyl-3-phenylpropyl)hydrazine oxalate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (1-Methyl-3-phenylpropyl)hydrazine
- (1-Methyl-3-phenylpropyl)hydrazine hydrochloride
- (1-Methyl-3-phenylpropyl)hydrazine sulfate
Uniqueness
(1-Methyl-3-phenylpropyl)hydrazine oxalate is unique due to its specific chemical structure and properties, which make it suitable for a wide range of applications. Its oxalate form provides additional stability and solubility compared to other similar compounds .
Properties
CAS No. |
17598-98-0 |
---|---|
Molecular Formula |
C12H18N2O4 |
Molecular Weight |
254.28 g/mol |
IUPAC Name |
oxalic acid;4-phenylbutan-2-ylhydrazine |
InChI |
InChI=1S/C10H16N2.C2H2O4/c1-9(12-11)7-8-10-5-3-2-4-6-10;3-1(4)2(5)6/h2-6,9,12H,7-8,11H2,1H3;(H,3,4)(H,5,6) |
InChI Key |
JUFBBPZKNVQTAG-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NN.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.